molecular formula C7H3ClN4 B11912183 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Cat. No.: B11912183
M. Wt: 178.58 g/mol
InChI Key: UTQOOKQBIULNEP-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a cyano group at the 2-position. This compound is a white crystalline solid, soluble in organic solvents, and is known for its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile typically involves multi-step organic reactions. Another method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including cyclization and chlorination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . The use of robust reaction conditions and efficient purification methods is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Typically involves reagents like sodium methoxide or potassium tert-butoxide.

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

    Cross-Coupling Reactions: Employs palladium or copper catalysts with appropriate ligands.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile has significant applications in scientific research, particularly in medicinal chemistry. It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases . Additionally, its derivatives have shown potential as antiviral and anticancer agents . The compound’s unique structure and reactivity make it an ideal candidate for drug discovery and development.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is unique due to the presence of both the chlorine atom and the cyano group, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

InChI

InChI=1S/C7H3ClN4/c8-6-4-1-2-10-7(4)12-5(3-9)11-6/h1-2H,(H,10,11,12)

InChI Key

UTQOOKQBIULNEP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)C#N)Cl

Origin of Product

United States

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